4-Bromo-6-(methylthio)pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

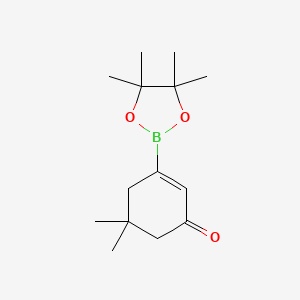

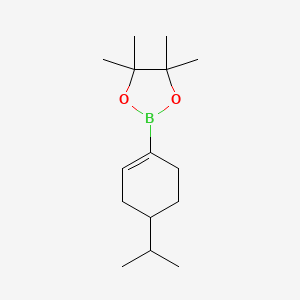

4-Bromo-6-(methylthio)pyrimidine is a chemical compound with the molecular formula C5H5BrN2S . It has a molecular weight of 205.08 . It is typically stored in an inert atmosphere and at temperatures below -20°C .

Synthesis Analysis

The synthesis of pyrimidine derivatives, including 4-Bromo-6-(methylthio)pyrimidine, has been explored in various studies . For instance, one study reported the synthesis of a related compound, Palbociclib, in eight steps starting from 2-(methylthio)pyrimidin-4-(3H)-one .Molecular Structure Analysis

The molecular structure of 4-Bromo-6-(methylthio)pyrimidine consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, substituted with a bromine atom at the 4th position and a methylthio group at the 6th position .Chemical Reactions Analysis

While specific chemical reactions involving 4-Bromo-6-(methylthio)pyrimidine are not detailed in the search results, pyrimidines are known to undergo a variety of reactions. For instance, they can participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis

4-Bromo-6-(methylthio)pyrimidine is a colorless compound . It has a melting point of 22°C and a boiling point of 123-124°C . It dissolves in water to give a neutral solution .Scientific Research Applications

Neuroprotective and Anti-neuroinflammatory Agents

Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity . A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized . These compounds have shown promising neuroprotective and anti-inflammatory properties . They have significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Anticancer Agents

Pyrimidine derivatives have been reported to exhibit antimetabolite (antifolate and), anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities . Pyrimidine derivatives are broadly applied in therapeutic disciplines, owing to their high degree of structural diversity .

Antimicrobial Agents

Pyrimidine derivatives have been reported to have antimicrobial properties . They have been used in the treatment of various infections .

Antifungal Agents

Pyrimidine derivatives have been reported to have antifungal properties . They have been used in the treatment of various fungal infections .

Antiparasitic Agents

Pyrimidine derivatives have been reported to have antiparasitic properties . They have been used in the treatment of various parasitic infections .

Diuretic Agents

Pyrimidine derivatives have been reported to have diuretic properties . They have been used in the treatment of various conditions that require increased urine output .

Antitumor Agents

Pyrimidine derivatives have been reported to have antitumor properties . They have been used in the treatment of various types of tumors .

Antifilarial Agents

Pyrimidine derivatives have been reported to have antifilarial properties . They have been used in the treatment of various filarial infections .

Safety And Hazards

Future Directions

Research on pyrimidine derivatives, including 4-Bromo-6-(methylthio)pyrimidine, continues to be a promising area in medicinal chemistry. For instance, one study indicated that triazole-pyrimidine-based compounds, which could potentially include 4-Bromo-6-(methylthio)pyrimidine, might be developed as neuroprotective and anti-neuroinflammatory agents .

properties

IUPAC Name |

4-bromo-6-methylsulfanylpyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2S/c1-9-5-2-4(6)7-3-8-5/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJXVKIMKTGWGSP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC(=NC=N1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70858671 |

Source

|

| Record name | 4-Bromo-6-(methylsulfanyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-6-(methylthio)pyrimidine | |

CAS RN |

1209458-45-6 |

Source

|

| Record name | 4-Bromo-6-(methylsulfanyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.